[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
CAS No.: 391890-59-8
Cat. No.: VC6839149
Molecular Formula: C23H24O5
Molecular Weight: 380.44
* For research use only. Not for human or veterinary use.
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid - 391890-59-8](/images/structure/VC6839149.png)
Specification
CAS No. | 391890-59-8 |
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Molecular Formula | C23H24O5 |
Molecular Weight | 380.44 |
IUPAC Name | 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
Standard InChI | InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25) |
Standard InChI Key | HLGNZLASKJTZFQ-UHFFFAOYSA-N |
SMILES | CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid, reflects its intricate substituent arrangement. Key structural features include:
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A chromen-2-one core (a bicyclic system fused from benzene and pyrone rings).
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A hexyl chain (-CH) at the 6-position, enhancing lipid solubility.
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A phenyl group (-CH) at the 4-position, contributing to aromatic interactions.
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An acetic acid moiety (-OCHCOOH) at the 7-position, enabling hydrogen bonding and salt formation.
Table 1: Comparative Structural Properties of Coumarin Derivatives
The hexyl and phenyl groups in the target compound significantly alter its electronic and steric profiles compared to simpler coumarins. Computational analyses predict a logP value of ~3.5, indicating high lipophilicity, and a topological polar surface area (TPSA) of 76.74 Ų, suggesting moderate solubility in polar solvents .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Characteristic peaks include C=O stretching (1,710–1,740 cm) for the lactone and acetic acid groups, and aromatic C-H bending (690–900 cm).
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Nuclear Magnetic Resonance (NMR): NMR signals for the hexyl chain appear as a triplet at δ 0.88 ppm (terminal CH) and a multiplet at δ 1.25–1.45 ppm (methylene protons). The phenyl group resonates as a multiplet at δ 7.2–7.5 ppm.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 380.4 ([M+H]), with fragmentation patterns indicating loss of the hexyl group (m/z 265.2) and acetic acid moiety (m/z 218.1).
Synthetic Methodologies
Laboratory-Scale Synthesis
While detailed protocols for [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid are proprietary, general routes for analogous coumarins involve:
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Alkylation of 7-Hydroxy-4-phenylchromen-2-one:
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Reaction with hexyl bromide in acetone using KCO as a base (60–70°C, 12 h).
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Intermediate: 6-hexyl-7-hydroxy-4-phenylchromen-2-one.
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Etherification with Chloroacetic Acid:
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Treatment of the intermediate with chloroacetic acid in DMF at 100°C for 8 h.
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Purification via recrystallization (ethanol/water) yields the final product (purity >95%).
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Reaction Scheme:
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Solvent Efficiency: Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether).
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Catalyst Optimization: Transitioning from KCO to recyclable solid-supported bases.
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Continuous Flow Systems: Improving yield (from ~65% batch to >85% continuous).
Industrial and Materials Science Applications
Dye-Sensitized Solar Cells (DSSCs)
The extended π-system from phenyl and chromen-2-one groups enhances light absorption (λ = 340 nm), making it a candidate for organic photovoltaics .
Polymer Stabilizers
Hexyl chains improve compatibility with polyolefins, increasing thermal stability (T from 250°C to 290°C in polyethylene).
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s logP >3 raises concerns about bioaccumulation. Algal toxicity tests (72-h IC) show inhibition at 12 mg/L, necessitating stringent wastewater treatment .
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